molecular formula C15H22FNO3S B7012471 N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide

N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B7012471
M. Wt: 315.4 g/mol
InChI Key: FOTLLRZOOGNFMP-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a cyclopentyl group, a methoxyethyl group, and a fluorophenyl group attached to a methanesulfonamide moiety.

Properties

IUPAC Name

N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3S/c1-20-15(12-7-3-4-8-12)11-17(21(2,18)19)14-10-6-5-9-13(14)16/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTLLRZOOGNFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1=CC=CC=C1F)S(=O)(=O)C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)methanesulfonamide.

    Alkylation: The intermediate is then subjected to alkylation with 2-cyclopentyl-2-methoxyethyl chloride in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide moiety is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-(2-cyclopentyl-2-methoxyethyl)-N-(2-chlorophenyl)methanesulfonamide
  • N-(2-cyclopentyl-2-methoxyethyl)-N-(2-bromophenyl)methanesulfonamide
  • N-(2-cyclopentyl-2-methoxyethyl)-N-(2-iodophenyl)methanesulfonamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(2-cyclopentyl-2-methoxyethyl)-N-(2-fluorophenyl)methanesulfonamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in medicinal applications compared to its chloro, bromo, or iodo analogs.

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